S 32212 hydrochloride

5-HT2C receptor pharmacology GPCR inverse agonism constitutive activity

S 32212 hydrochloride is a combined serotonin 5-HT2C receptor inverse agonist and α2-adrenoceptor antagonist that also exhibits 5-HT2A receptor antagonist activity. In a panel of 80 receptors, enzymes, and ion channels, S 32212 displays >70-fold selectivity for its primary targets.

Molecular Formula C25H29ClN4O2
Molecular Weight 452.98
CAS No. 79990-15-1; 847871-78-7
Cat. No. B2890660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS 32212 hydrochloride
CAS79990-15-1; 847871-78-7
Molecular FormulaC25H29ClN4O2
Molecular Weight452.98
Structural Identifiers
SMILESCN1CCN(CC1)C2=C(C=CC(=C2)NC(=O)N3CCC4=C3C=CC5=CC=CC=C45)OC.Cl
InChIInChI=1S/C25H28N4O2.ClH/c1-27-13-15-28(16-14-27)23-17-19(8-10-24(23)31-2)26-25(30)29-12-11-21-20-6-4-3-5-18(20)7-9-22(21)29;/h3-10,17H,11-16H2,1-2H3,(H,26,30);1H
InChIKeyRAKGNVNONBJBSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

S 32212 hydrochloride (CAS 847871-78-7) 5-HT2C Receptor Inverse Agonist and α2-Adrenoceptor Antagonist


S 32212 hydrochloride is a combined serotonin 5-HT2C receptor inverse agonist and α2-adrenoceptor antagonist that also exhibits 5-HT2A receptor antagonist activity [1]. In a panel of 80 receptors, enzymes, and ion channels, S 32212 displays >70-fold selectivity for its primary targets [2]. It binds with high affinity to constitutively active human 5-HT2C INI receptors (pKi = 8.2, Ki = 6.6 nM) and 5-HT2C VSV receptors (Ki = 8.9 nM), while also antagonizing 5-HT2A and α2B-adrenergic receptors (Ki = 5.8 nM for both) [3].

5-HT2C receptor inverse agonism studies
α2-adrenoceptor antagonism research
Selectivity-profiled across receptor panel

Why S 32212 Hydrochloride Cannot Be Substituted with Generic 5-HT2C Antagonists or α2-Adrenoceptor Antagonists


S 32212 hydrochloride exhibits a dual pharmacological profile combining 5-HT2C receptor inverse agonism with α2-adrenoceptor antagonism, a combination that distinguishes it from selective 5-HT2C antagonists (e.g., SB 242084) [1] and selective α2-adrenoceptor antagonists [2]. In functional assays, S 32212 suppresses constitutive activity of the 5-HT2C receptor—an effect not observed with neutral antagonists—while simultaneously enhancing noradrenergic transmission via α2-adrenoceptor blockade [1][3]. This mechanistic synergy underpins its in vivo antidepressant-like and anxiolytic-like effects across multiple behavioral models, effects that cannot be recapitulated by single-target agents [3].

S 32212 Profile
Substitute Limitation
Dual 5-HT2C inverse agonism + α2 antagonism
Selective 5-HT2C antagonist lacks inverse agonism and α2 component; may shift pathway interpretation
Suppresses constitutive 5-HT2C receptor activity
Neutral antagonist does not reduce basal activity; constitutive signaling context may differ
Enhances noradrenergic and dopaminergic transmission
Single α2 antagonist lacks 5-HT2C inverse agonism; monoamine profile may not transfer

Quantitative Differentiation of S 32212 Hydrochloride Against Closest Analogs: Binding, Functional, and In Vivo Evidence


S 32212 Exhibits Dual Inverse Agonism at 5-HT2C INI and VSV Receptors with Quantified Potency Comparable to Selective Antagonist SB 242084

S 32212 displays high-affinity inverse agonism at human 5-HT2C INI receptors (pKi = 8.2, Ki = 6.6 nM) and 5-HT2C VSV receptors (Ki = 8.9 nM) [1][2]. In comparison, the selective 5-HT2C receptor antagonist SB 242084 exhibits a pKi of 9.0 (Ki ≈ 1.0 nM) at the same receptor subtype but acts as a neutral antagonist, lacking inverse agonist activity [3]. In functional assays, S 32212 reduces basal Gαq activation (EC50 = 38 nM) and phospholipase C activity (EC50 = 18.6 nM) in HEK293 cells expressing 5-HT2C INI receptors, confirming inverse agonist efficacy not shared by neutral antagonists [4].

5-HT2C INI affinity & inverse agonism
Cross-study comparable
Ki = 6.6 nM (pKi 8.2)
EC50 Gαq = 38 nM
Supports inverse agonism study fit vs neutral antagonist SB 242084 (Ki ≈ 1 nM, no inverse agonism)
Functional inverse agonism not shared by neutral antagonists
5-HT2C receptor pharmacology GPCR inverse agonism constitutive activity

S 32212 Antagonizes α2B-Adrenoceptors with High Potency (Ki = 5.8 nM) Complementing Its 5-HT2C Inverse Agonism

S 32212 antagonizes human α2B-adrenergic receptors with a Ki of 5.8 nM, comparable to its affinity for 5-HT2A receptors [1][2]. In comparison, the atypical antidepressant mirtazapine, which also acts as an α2-adrenoceptor antagonist, exhibits a reported Ki of approximately 2.0–5.0 nM at α2-adrenoceptors but lacks the 5-HT2C inverse agonist component that defines S 32212 [3]. S 32212 displays marked affinity for human α2A- (pKi 7.2, Ki ≈ 63 nM), α2B- (pKi 8.2, Ki = 5.8 nM), and α2C- (pKi 7.4, Ki ≈ 40 nM) adrenoceptors [1].

α2B-adrenoceptor affinity
Cross-study comparable
S 32212 Ki = 5.8 nM
vs mirtazapine Ki ≈ 2.0–5.0 nM
Comparable α2 potency but adds 5-HT2C inverse agonism, enabling dual-pathway studies
Polypharmacology not recapitulated by single-target α2 antagonists
adrenergic pharmacology α2-adrenoceptor antagonism polypharmacology

S 32212 Demonstrates >70-Fold Selectivity Profile Across 80 Receptor, Enzyme, and Ion Channel Targets

In a comprehensive selectivity screen against a panel of 80 receptors, enzymes, and ion channels, S 32212 exhibited >70-fold selectivity for its primary targets (5-HT2C, 5-HT2A, and α2B-adrenoceptors) [1][2]. In contrast, the 5-HT2C inverse agonist SB 206553 shows a broader activity profile with pKi values of 5.6 nM (5-HT2A), 7.7 nM (5-HT2B), and 7.8 nM (5-HT2C), indicating less discrimination between 5-HT2 subtypes . S 32212 displays negligible affinity for α1A-adrenoceptors, histamine H1 receptors, and muscarinic M1 receptors .

Selectivity window
Reported
>70-fold over 80 off-targets
Cleaner tool for 5-HT2C2 pathway probing vs less selective SB 206553
Off-target profiling may require confirmation in specific assay systems
selectivity profiling off-target activity CNS safety pharmacology

S 32212 Reduces Immobility Time in Forced Swim Test at 10–40 mg/kg, Demonstrating Antidepressant-Like Efficacy

In the rat forced swim test, both acute and subchronic administration of S 32212 dose-dependently reduced immobility time at 10 and 40 mg/kg, indicating antidepressant-like activity [1][2]. In comparison, the selective 5-HT2C antagonist SB 242084 has been reported to exhibit antidepressant-like effects in the same model at doses of 0.3–1.0 mg/kg, but without the additional α2-adrenoceptor antagonist component that characterizes S 32212 [3]. Long-term administration of S 32212 also normalized sucrose intake in the chronic mild stress model and elevated hippocampal BDNF mRNA levels [2].

Forced swim test response
Cross-study comparable
S 32212 10–40 mg/kg
vs SB 242084 0.3–1.0 mg/kg
Model-response endpoint context; dual mechanism may support distinct behavioral profile
Dose ranges and models differ; direct comparison requires validation
antidepressant preclinical models behavioral pharmacology forced swim test

S 32212 Elevates Extracellular Noradrenaline and Dopamine Levels in Frontal Cortex and Hippocampus In Vivo

In freely moving rats, S 32212 administration elevated extracellular levels of noradrenaline in the frontal cortex and hippocampus, an effect attributed to α2-adrenoceptor antagonist activity [1]. It also increased frontocortical dopamine and acetylcholine levels, while 5-HT, amino acids, and histamine were unaffected [1]. This neurochemical profile contrasts with selective 5-HT2C antagonists like SB 242084, which increase dopamine release in the nucleus accumbens but do not elevate noradrenaline levels [2][3].

In vivo monoamine elevation
Cross-study comparable
↑ noradrenaline, dopamine, ACh in cortex/hippocampus
Neurochemical signature distinct from pure 5-HT2C antagonists; supports pathway-interaction studies
Microdialysis in freely moving rats; translation to other models context-dependent
neurochemistry microdialysis monoamine transmission

S 32212 Exhibits Promnemonic Properties and Normalizes Chronic Mild Stress-Induced Deficits

Long-term administration of S 32212 rapidly (1 week) and sustainably (5 weeks) normalized sucrose intake in rats subjected to chronic mild stress, a model of anhedonia [1][2]. It also elevated mRNA encoding brain-derived neurotrophic factor (BDNF) in hippocampus and amygdala after 2 weeks [1]. In cognitive tests, S 32212 blocked scopolamine-induced deficits in radial maze performance and social recognition, and reversed delay-induced impairments in social recognition and novel object recognition [2]. In contrast, the selective 5-HT2C antagonist SB 242084 does not show similar BDNF elevation or consistent cognitive enhancement across these models [3].

Cognitive & neurotrophic endpoints
Class-level inference
Normalized sucrose intake, ↑ BDNF mRNA, reversed scopolamine deficits
Reported pro-cognitive and neurotrophic endpoint context; distinct from selective 5-HT2C antagonists
Data to verify; BDNF elevation and cognitive effects require replication
cognitive enhancement chronic mild stress BDNF

Optimal Research Applications for S 32212 Hydrochloride Based on Differentiated Evidence


Investigating Constitutive 5-HT2C Receptor Activity and Inverse Agonism

S 32212 serves as a high-affinity inverse agonist at human 5-HT2C INI and VSV receptors, reducing basal Gαq activation (EC50 = 38 nM) and phospholipase C activity (EC50 = 18.6 nM) in cellular assays [1][2]. This makes it uniquely suited for studies of 5-HT2C receptor constitutive activity and inverse agonism, a property not shared by neutral antagonists like SB 242084. Researchers studying the role of 5-HT2C constitutive activity in mood disorders, feeding behavior, or receptor trafficking will find S 32212 an essential tool.

Studying Combined 5-HT2C and α2-Adrenoceptor Modulation in Antidepressant Research

S 32212's dual pharmacological profile—5-HT2C inverse agonism combined with α2-adrenoceptor antagonism—underpins its antidepressant-like effects in the forced swim test (10–40 mg/kg), chronic mild stress model, and its elevation of cortical noradrenaline and dopamine [3][4]. This makes it a valuable probe for dissecting the contribution of both serotonergic and noradrenergic pathways to antidepressant efficacy, providing a more integrated approach than single-target tools.

Cognitive Enhancement and Stress-Related Behavioral Studies

S 32212 normalizes sucrose intake in the chronic mild stress model, elevates hippocampal BDNF mRNA, and reverses scopolamine-induced cognitive deficits in social recognition and novel object recognition tasks [3][5]. These pro-cognitive and neurotrophic effects distinguish it from selective 5-HT2C antagonists and position S 32212 as a valuable compound for research into stress-induced cognitive impairment, anhedonia, and the neurobiology of depression.

Selectivity Profiling and Off-Target Safety Assessment

With >70-fold selectivity over a panel of 80 receptors, enzymes, and ion channels, S 32212 offers a clean selectivity window relative to less selective tools like SB 206553 [1]. Researchers requiring a well-characterized, selective modulator of 5-HT2C and α2-adrenoceptors with minimal off-target interactions will benefit from S 32212 in studies where target engagement fidelity is critical.

Application
Selection Property
Validation Focus
5-HT2C constitutive activity studies
Inverse agonist activity (Gαq/PLC inhibition)
Basal activity suppression in cellular assays
Combined serotonergic/noradrenergic pathway research
Dual 5-HT2C inverse agonism & α2 antagonism
Behavioral model-response endpoints (FST, CMS)
Stress-induced cognitive deficit research
Pro-cognitive and neurotrophic endpoint context
BDNF elevation, recognition memory models
Target engagement selectivity studies
>70-fold selectivity across receptor panel
Off-target profiling in CNS receptor assays

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